molecular formula C17H13N3O B14882762 N-(4-cyanophenyl)-2-(1H-indol-1-yl)acetamide

N-(4-cyanophenyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B14882762
M. Wt: 275.30 g/mol
InChI Key: VXAMGCDGBLBHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-(1H-indol-1-yl)acetamide is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a cyanophenyl group and an indole moiety connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-(1H-indol-1-yl)acetamide typically involves the reaction of 4-cyanobenzoyl chloride with 1H-indole-1-acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: N-(4-aminophenyl)-2-(1H-indol-1-yl)acetamide.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-cyanophenyl)-2-(1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The cyanophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-(1H-indol-1-yl)ethanamide
  • N-(4-cyanophenyl)-2-(1H-indol-1-yl)propionamide
  • N-(4-cyanophenyl)-2-(1H-indol-1-yl)butanamide

Uniqueness

N-(4-cyanophenyl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of a cyanophenyl group and an indole moiety connected via an acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-indol-1-ylacetamide

InChI

InChI=1S/C17H13N3O/c18-11-13-5-7-15(8-6-13)19-17(21)12-20-10-9-14-3-1-2-4-16(14)20/h1-10H,12H2,(H,19,21)

InChI Key

VXAMGCDGBLBHEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.